4-Fluorobenzoic Anhydride
Overview
Description
4-Fluorobenzoic Anhydride is an organic compound with the molecular formula C14H8F2O3. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a fluorine atom. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Mechanism of Action
Target of Action
It is known that anhydrides, in general, are reactive towards nucleophiles due to the presence of an electrophilic carbonyl group .
Mode of Action
The mode of action of 4-Fluorobenzoic Anhydride involves a nucleophilic attack on the carbonyl group, followed by the removal of a leaving group . This is a common mechanism for anhydrides, which are carboxylic acid derivatives .
Biochemical Pathways
A study has shown that bacteria can degrade 4-fluorobenzoate, a related compound, via a new pathway involving 4-hydroxybenzoate and 3,4-dihydroxybenzoate .
Pharmacokinetics
This compound is sparingly soluble in water (0.26 g/L at 25°C) .
Result of Action
It is used as a pharmaceutical intermediate, suggesting it plays a role in the synthesis of more complex compounds .
Biochemical Analysis
Biochemical Properties
4-Fluorobenzoic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. One notable interaction is with the A1 adenosine receptor, where benzoylthiophenes, derived from this compound, act as allosteric enhancers of agonist activity . This interaction enhances the receptor’s response to its natural ligand, leading to increased cellular signaling.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the A1 adenosine receptor can lead to changes in intracellular cyclic adenosine monophosphate (cAMP) levels, affecting various downstream signaling pathways . Additionally, this compound can impact gene expression by altering the transcriptional activity of specific genes involved in metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, the compound’s interaction with the A1 adenosine receptor involves binding to an allosteric site, which enhances the receptor’s response to its natural ligand . This binding interaction can lead to changes in the receptor’s conformation, increasing its affinity for the ligand and enhancing signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular signaling and metabolic processes without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its conversion into different metabolites. One of the primary metabolic pathways involves the conversion of this compound to 4-fluorobenzoic acid, which can further undergo biotransformation to form other metabolites . These metabolic processes can affect the levels of specific metabolites and influence metabolic flux within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . For example, the compound may be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins to exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorobenzoic Anhydride can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzoic acid with a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to form the corresponding acid chloride. This intermediate is then reacted with a base, such as pyridine, to yield this compound .
Another method involves the use of tosyl chloride (TsCl) in the presence of potassium carbonate (K2CO3) in dry acetonitrile (CH3CN). The reaction mixture is stirred at room temperature for a specific period, resulting in the formation of the anhydride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar dehydrating agents and bases. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzoic Anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4-fluorobenzoic acid.
Aminolysis: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Aminolysis: Conducted using primary or secondary amines under mild conditions.
Alcoholysis: Performed with alcohols in the presence of a catalyst or under acidic conditions.
Major Products Formed
Hydrolysis: 4-Fluorobenzoic acid.
Aminolysis: 4-Fluorobenzamide.
Alcoholysis: 4-Fluorobenzoate esters.
Scientific Research Applications
4-Fluorobenzoic Anhydride has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: Employed in the production of polymers and other advanced materials.
Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Chemical Synthesis: Acts as a reagent in organic synthesis for the preparation of more complex molecules
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic Acid: The parent acid of 4-Fluorobenzoic Anhydride.
4-Fluorobenzoyl Chloride: The acid chloride derivative.
4-Fluorobenzamide: The amide derivative.
Uniqueness
This compound is unique due to its anhydride functional group, which makes it more reactive than its acid and amide counterparts. This increased reactivity allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(4-fluorobenzoyl) 4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O3/c15-11-5-1-9(2-6-11)13(17)19-14(18)10-3-7-12(16)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLXFRIGTQYGOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342180 | |
Record name | 4-Fluorobenzoic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25569-77-1 | |
Record name | 4-Fluorobenzoic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-FLUOROBENZOIC ANHYDRIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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